6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
The compound 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a combination of chromenone, piperazine, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of Piperazine Derivative: The benzodioxole is then reacted with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
Coupling with Chromenone: The piperazine derivative is coupled with a chromenone derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and chromenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Examples include 4-(1,3-benzodioxol-5-ylmethyl)piperazine and 7-methoxy-4-methyl-2H-chromen-2-one .
6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can be compared with other compounds containing chromenone, piperazine, or benzodioxole moieties.
Uniqueness
The uniqueness of This compound lies in its combined structure, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C26H28N2O6 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H28N2O6/c1-17-11-26(30)34-23-14-22(31-2)19(13-20(17)23)4-6-25(29)28-9-7-27(8-10-28)15-18-3-5-21-24(12-18)33-16-32-21/h3,5,11-14H,4,6-10,15-16H2,1-2H3 |
InChI Key |
YLOCXUJURLVNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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